Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate

Lipophilicity Drug-likeness Permeability

Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate (CAS 1909314-38-0, molecular formula C10H17NO4, MW 215.25 g/mol) is a synthetic organic compound belonging to the class of N-Boc-protected 3-oxoazetidines featuring a 2-methoxymethyl substituent. This compound is primarily utilized as a versatile building block in medicinal chemistry, where the combination of the electrophilic 3-ketone, the acid-labile Boc protecting group, and the 2-methoxymethyl handle enables chemoselective downstream functionalization.

Molecular Formula C10H17NO4
Molecular Weight 215.249
CAS No. 1909314-38-0
Cat. No. B2889880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate
CAS1909314-38-0
Molecular FormulaC10H17NO4
Molecular Weight215.249
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(=O)C1COC
InChIInChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-5-8(12)7(11)6-14-4/h7H,5-6H2,1-4H3
InChIKeyRDXSKJAKRBYELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate (CAS 1909314-38-0): A Functionalized Azetidinone Building Block for Medicinal Chemistry Procurement


Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate (CAS 1909314-38-0, molecular formula C10H17NO4, MW 215.25 g/mol) is a synthetic organic compound belonging to the class of N-Boc-protected 3-oxoazetidines featuring a 2-methoxymethyl substituent [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry, where the combination of the electrophilic 3-ketone, the acid-labile Boc protecting group, and the 2-methoxymethyl handle enables chemoselective downstream functionalization . It is commercially available from multiple global suppliers in purities ranging from 95% to 98% (HPLC, NMR), typically as a liquid at ambient temperature, and is handled under standard inert atmosphere conditions .

Why Unsubstituted or C3-Functionalized Azetidinones Cannot Replace Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate in Scaffold-Directed Synthesis


Generic substitution within the 3-oxoazetidine class fails because the 2-methoxymethyl group is not an inert appendage: it functions as a masked hydroxymethyl synthon that can be selectively unveiled under acidic conditions (MOM-ether cleavage) to install a primary alcohol for further esterification, oxidation, or nucleophilic displacement [1]. In contrast, the ubiquitous unsubstituted analogue tert-butyl 3-oxoazetidine-1-carboxylate (CAS 398489-26-4) lacks this functional handle, limiting downstream diversification to reactions at the C3 ketone or N-Boc deprotection alone [2]. The methoxymethyl substituent also modulates physicochemical properties, as evidenced by a lower computed XLogP3 (0.6 vs. 0.8) and an additional hydrogen bond acceptor, factors that can translate into altered solubility and permeability profiles critical for fragment-based drug discovery or PROTAC linker design [2][3].

Quantitative Differentiation Evidence for Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate vs. Unsubstituted and Alkyl-Substituted Azetidinone Benchmarks


Computed Lipophilicity (XLogP3): Target Compound Exhibits Lower LogP Than the Unsubstituted Analogue

The target compound tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate (CID 122163584) has a PubChem-computed XLogP3-AA value of 0.6, while the unsubstituted benchmark tert-butyl 3-oxoazetidine-1-carboxylate (CID 1519404) has an XLogP3-AA of 0.8 [1][2]. The 0.2 log unit reduction indicates marginally increased polarity and aqueous solubility conferred by the 2-methoxymethyl group, which may benefit early-stage ADME profiling where lower logP often correlates with reduced CYP450 promiscuity and improved metabolic stability [3].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity: Additional Acceptor Differentiates Target from the Parent 3-Oxoazetidine

The target compound possesses 4 hydrogen bond acceptors (two carbonyl oxygens, the methoxymethyl oxygen, and the ring nitrogen), compared to 3 H-bond acceptors in tert-butyl 3-oxoazetidine-1-carboxylate [1][2]. The additional H-bond acceptor arises from the methoxy oxygen of the 2-methoxymethyl substituent, increasing the compound's capacity for intermolecular hydrogen bonding, which can enhance aqueous solubility and influence solid-state packing versus the unsubstituted analogue [3].

H-bond acceptor Solubility Crystal engineering

Physical Form at Ambient Temperature: Liquid Target Compound vs. Crystalline Solid Comparator Enables Different Handling and Formulation Modalities

The target compound is reported as a liquid at 20°C by vendor AKSci, while the unsubstituted benchmark tert-butyl 3-oxoazetidine-1-carboxylate is a crystalline solid with a melting point of 49–52°C [1]. This physical form difference can influence solvent-free reaction protocols, liquid-phase automated synthesis, or formulation into amorphous solid dispersions where a liquid intermediate may be preferred.

Physical form Formulation Handling

Procurement Cost Differential: Target Compound Exhibits Substantial Price Premium Reflecting Synthetic Complexity and Scarcity

Indicative pricing data from multiple suppliers reveals a significant cost differential. The target compound is listed at approximately €273/100mg (CymitQuimica, ≈€2.73/mg) or ¥1,456.9/100mg (Aladdin, ≈¥14.6/mg), whereas the unsubstituted analogue tert-butyl 3-oxoazetidine-1-carboxylate is priced at approximately €11.40/1g (≈€0.011/mg) . This roughly 200–250-fold cost premium per unit mass reflects the additional synthetic steps required to introduce the 2-methoxymethyl group and the lower commercial demand volume, making cost a key differentiator for kilo-scale procurement planning .

Procurement cost Sourcing strategy Budget planning

Synthetic Versatility: 2-Methoxymethyl Group as a Masked Hydroxymethyl Synthon Compared to 2-Unsubstituted or 2-Methyl Analogues

The methoxymethyl (MOM) group at the 2-position is a well-established protecting group for primary alcohols; it is stable under basic, nucleophilic, and mild oxidative conditions but can be cleaved under acidic conditions (e.g., HCl/dioxane or TFA) to reveal a hydroxymethyl group [1]. In contrast, the 2-methyl analogue tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS 1408076-36-7) and the unsubstituted parent lack a latent hydroxyl equivalent, restricting post-functionalization options . While direct comparative yield data for MOM-cleavage on this specific scaffold have not been published, the MOM ether is widely documented as a robust protecting group in multi-step synthesis [1]; users should verify cleavage efficiency under their specific reaction conditions.

Synthetic handle Protecting group Diversification

Purity Benchmarking: Multiple Vendors Supply Target Compound at ≥97% Purity, Comparable to Industry-Standard Azetidinone Building Blocks

The target compound is commercially available at purities of 95% (AKSci, Bidepharm), 97% (MolCore, Aladdin), and 98% (Leyan) . This purity range aligns with that of the widely used comparator tert-butyl 3-oxoazetidine-1-carboxylate, which is routinely supplied at 95–99% purity . The availability from multiple independent suppliers with batch-specific QC documentation (NMR, HPLC, GC) ensures that end-users can procure material of consistent, verifiable quality for reproducible research outcomes, removing purity as a procurement disqualifier relative to more common analogues.

Chemical purity Quality control Reproducibility

Procurement-Driven Application Scenarios for Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate


Late-Stage Diversification of Azetidine-Containing PROTAC Linkers via MOM Deprotection and Subsequent Functionalization

In PROTAC (Proteolysis Targeting Chimera) development, linkers often require a primary alcohol terminus for conjugation to the E3 ligase ligand. The 2-methoxymethyl group of the target compound serves as a protected hydroxymethyl synthon [1]. After incorporation of the azetidinone core into the linker via the C3 ketone (reductive amination, Grignard addition) and sequential N-Boc deprotection/capping, mild acidic cleavage of the MOM group (e.g., TFA/CH₂Cl₂ or HCl/dioxane) reveals the free –CH₂OH, which can then be activated (e.g., mesylation, conversion to bromide) for SN2 coupling to the E3 ligand [1]. This strategy is inaccessible with the unsubstituted tert-butyl 3-oxoazetidine-1-carboxylate, which lacks a 2-functional handle [2]. The lower XLogP3 (0.6) of the target compound also favors linkers designed for aqueous compatibility [3].

Synthesis of 2,4-Disubstituted Azetidin-3-ol Libraries via Stereoselective C4-Alkylation Followed by Ketone Reduction

The 3-ketone moiety in the target compound is a versatile electrophile for stereoselective α-alkylation. Literature precedent demonstrates that 2-methoxymethyl-substituted azetidin-3-ones can undergo regio- and stereoselective alkylation at C4 to generate 2,4-disubstituted azetidin-3-ones, which upon reduction yield syn- or anti-azetidin-3-ols [1]. The methoxymethyl group at C2 exerts a stereodirecting influence during alkylation, a feature absent in the 2-unsubstituted or 2-methyl analogues where facial selectivity may be lower or unpredictable [2]. The liquid physical form facilitates neat or high-concentration reaction conditions that would require heated dissolution for the solid comparator [3].

Fragment-Based Drug Discovery (FBDD): Azetidinone Fragment with Optimized Physicochemical Properties for Hit Evolution

The target compound's computed properties—molecular weight 215.25 Da (<250 Da), XLogP3 0.6 (<3), 4 H-bond acceptors, and 0 H-bond donors—comply with the Rule-of-Three guidelines for fragment libraries [1][2]. Compared to the unsubstituted analogue (MW 171 Da, XLogP3 0.8, 3 HBA), the target compound offers a vector for fragment growth at the 2-methoxymethyl position without increasing lipophilicity beyond lead-likeness thresholds [3]. The liquid physical form supports acoustic droplet ejection (ADE) dispensing in nano-liter fragment screening, a technique often incompatible with crystalline solids that require pre-dissolution in DMSO at standardized concentrations .

Orthogonal Protecting Group Strategy in Multi-Step Alkaloid Total Synthesis

In total synthesis campaigns where late-stage installation of a hydroxymethyl-bearing azetidine is required, the MOM group of the target compound serves as a base-stable protecting group orthogonal to silyl ethers (TBS, TBDPS), benzyl ethers, and Boc carbamates [1]. The MOM group withstands the strongly basic and nucleophilic conditions typical of earlier synthetic steps (e.g., LDA-mediated enolate alkylation, Grignard additions), and is selectively cleaved in the final stages under mild aqueous acid, liberating the primary alcohol for glycosylation, phosphorylation, or sulfation [1]. This orthogonal stability profile is not offered by 2-unsubstituted, 2-methyl, or 2-benzyloxymethyl (BOM) analogues, the latter being susceptible to premature hydrogenolysis [2].

Quote Request

Request a Quote for Tert-butyl 2-(methoxymethyl)-3-oxoazetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.